4,7-Difluoro-1,3-benzothiazol-2-amine hydrochloride
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Overview
Description
4,7-Difluoro-1,3-benzothiazol-2-amine hydrochloride is a chemical compound with the molecular formula C7H4F2N2S·HCl It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Difluoro-1,3-benzothiazol-2-amine hydrochloride typically involves the introduction of fluorine atoms into the benzothiazole ring. One common method involves the reaction of 4,7-difluoroaniline with thiourea under acidic conditions to form the benzothiazole ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4,7-Difluoro-1,3-benzothiazol-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4,7-Difluoro-1,3-benzothiazol-2-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,7-Difluoro-1,3-benzothiazol-2-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design.
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloro-1,3-benzothiazol-2-amine: Similar structure but with chlorine atoms instead of fluorine.
4,7-Dibromo-1,3-benzothiazol-2-amine: Contains bromine atoms instead of fluorine.
4,7-Difluoro-1,3-benzothiazol-2-amine: The base compound without the hydrochloride salt.
Uniqueness
4,7-Difluoro-1,3-benzothiazol-2-amine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct electronic properties and enhance the compound’s reactivity and stability. The hydrochloride salt form also improves its solubility in aqueous solutions, making it more versatile for various applications.
Properties
Molecular Formula |
C7H5ClF2N2S |
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Molecular Weight |
222.64 g/mol |
IUPAC Name |
4,7-difluoro-1,3-benzothiazol-2-amine;hydrochloride |
InChI |
InChI=1S/C7H4F2N2S.ClH/c8-3-1-2-4(9)6-5(3)11-7(10)12-6;/h1-2H,(H2,10,11);1H |
InChI Key |
SSRJULQFWUQLEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1F)N=C(S2)N)F.Cl |
Origin of Product |
United States |
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